Tiplimotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
NBI-5788 is synthesized through custom peptide synthesis, which involves the sequential addition of amino acids to form the desired peptide sequence. The synthetic route typically starts with the solid-phase synthesis of the peptide on a resin, followed by cleavage from the resin and purification. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
NBI-5788 primarily undergoes peptide bond formation reactions during its synthesis. The common reagents used in these reactions include coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The major product formed from these reactions is the desired peptide sequence, which is then purified to obtain the final compound .
Scientific Research Applications
NBI-5788 has been extensively studied for its potential in treating multiple sclerosis. It induces a T-helper 2-like immune response, which can help in reducing the inflammatory response associated with multiple sclerosis. This compound has been evaluated in clinical trials for its safety and efficacy in multiple sclerosis patients . Additionally, NBI-5788 can be used in research related to neuroinflammation and autoimmune diseases .
Mechanism of Action
NBI-5788 exerts its effects by binding to the major histocompatibility complex class II molecules on antigen-presenting cells. This binding alters the presentation of the myelin basic protein peptide to T-cells, leading to a shift from a T-helper 1 to a T-helper 2 immune response. This shift results in the production of anti-inflammatory cytokines, which help in reducing the inflammatory response in multiple sclerosis .
Comparison with Similar Compounds
NBI-5788 is unique in its ability to selectively reduce the production of inflammatory cytokines by pathogenic T-cells. Similar compounds include other altered peptide ligands designed from different regions of the myelin basic protein or other neuroantigens. These compounds may also induce a T-helper 2-like immune response but may differ in their specific peptide sequences and immunogenic properties .
List of Similar Compounds::- Altered peptide ligand derived from myelin basic protein (amino acids 83-99)
- Altered peptide ligand derived from myelin oligodendrocyte glycoprotein
- Altered peptide ligand derived from proteolipid protein
Properties
CAS No. |
178823-49-9 |
---|---|
Molecular Formula |
C87H142N24O21 |
Molecular Weight |
1860.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C87H142N24O21/c1-15-47(10)67(82(127)105-66(46(8)9)81(126)108-69(51(14)113)84(129)110-35-23-29-60(110)77(122)97-54(28-21-33-94-87(91)92)72(117)107-68(50(13)112)85(130)111-36-24-31-62(111)86(131)132)106-76(121)59(40-63(90)114)99-71(116)49(12)96-73(118)57(38-52-25-17-16-18-26-52)101-74(119)56(37-43(2)3)100-75(120)58(39-53-41-93-42-95-53)102-79(124)64(44(4)5)104-80(125)65(45(6)7)103-78(123)61-30-22-34-109(61)83(128)55(27-19-20-32-88)98-70(115)48(11)89/h16-18,25-26,41-51,54-62,64-69,112-113H,15,19-24,27-40,88-89H2,1-14H3,(H2,90,114)(H,93,95)(H,96,118)(H,97,122)(H,98,115)(H,99,116)(H,100,120)(H,101,119)(H,102,124)(H,103,123)(H,104,125)(H,105,127)(H,106,121)(H,107,117)(H,108,126)(H,131,132)(H4,91,92,94)/t47?,48-,49+,50?,51?,54+,55+,56+,57+,58+,59+,60+,61+,62+,64+,65+,66+,67+,68+,69+/m1/s1 |
InChI Key |
NITUEMISTORFON-OOMTWUQISA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
AKPVVHLFANIVTPRTP |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
83-Ala-84-Lys-89-Leu-91-Ala-MBP(83-99) myelin basic protein (83-99), Ala(83)-Lys(84)-Leu(89)-Ala(91)- myelin basic protein (83-99), alanyl(83)-lysyl(84)-leucyl(89)-alanyl(91)- NBI 5788 NBI-5788 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.